2-苯基-1-苯并呋喃-5-胺

描述

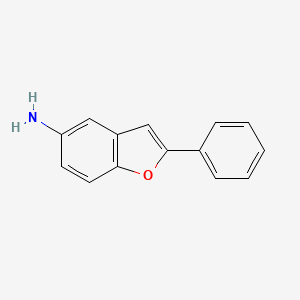

2-Phenyl-1-benzofuran-5-amine is a chemical compound with the empirical formula C14H11NO and a molecular weight of 209.24 . It is a useful research chemical .

Chemical Reactions Analysis

Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .科学研究应用

Synthesis of Natural Products

2-Phenyl-1-benzofuran-5-amine: plays a crucial role in the synthesis of natural products, particularly those containing benzofuran rings. These compounds are studied for their complex structures and potential biological activities. The synthesis often involves key transformations such as copper-mediated and palladium-catalyzed coupling reactions .

Anticancer Research

Substituted benzofurans, including derivatives of 2-Phenyl-1-benzofuran-5-amine , have shown promising anticancer activities. They are being explored for their cell growth inhibitory effects on various cancer cell types, including leukemia, lung cancer, and melanoma, with significant inhibition rates observed in laboratory studies .

Antimicrobial Agents

Benzofuran derivatives are emerging as potent scaffolds for developing new antimicrobial agents. The structural variations of 2-Phenyl-1-benzofuran-5-amine are being tested for their effectiveness against a range of microbial pathogens, showing good activity in preliminary studies .

Organic Methodology

In the field of organic chemistry, 2-Phenyl-1-benzofuran-5-amine is utilized in developing new organic methodologies. Its structure is pivotal in designing synthetic routes and catalysis processes that are more efficient and environmentally friendly .

Drug Discovery

2-Phenyl-1-benzofuran-5-amine: is a key intermediate in drug discovery programs. Its benzofuran core is a common motif in many pharmacologically active molecules, and its manipulation can lead to the discovery of new therapeutic agents .

Chemical Biology

In chemical biology, this compound is used to probe biological systems and understand the molecular basis of diseases. It serves as a building block for creating molecules that can interact with biological targets to elucidate their functions .

Material Science

Lastly, 2-Phenyl-1-benzofuran-5-amine finds applications in material science, where its properties are harnessed to create novel materials with specific functionalities, potentially useful in electronics and nanotechnology .

安全和危害

2-Phenyl-1-benzofuran-5-amine is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 - Harmful if swallowed and H413 - May cause long lasting harmful effects to aquatic life . The precautionary statements are P301 + P312 + P330 - If swallowed: Call a poison center/doctor if you feel unwell. Rinse mouth .

作用机制

Target of Action

Benzofuran derivatives, a class to which 2-phenyl-1-benzofuran-5-amine belongs, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory activities .

属性

IUPAC Name |

2-phenyl-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGHGQICSWOMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587938 | |

| Record name | 2-Phenyl-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1-benzofuran-5-amine | |

CAS RN |

77084-15-2 | |

| Record name | 2-Phenyl-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide](/img/structure/B1317750.png)

![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)

![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)